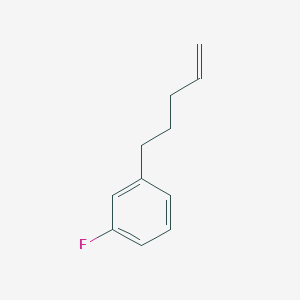

5-(3-Fluorophenyl)-1-pentene

Description

5-(3-Fluorophenyl)-1-pentene is an organofluorine compound characterized by a pentene backbone (five-carbon chain with a terminal double bond) substituted at the fifth carbon with a 3-fluorophenyl group. The fluorine atom at the meta position of the phenyl ring introduces electronic effects, such as increased electron-withdrawing character, which influence reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name |

1-fluoro-3-pent-4-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F/c1-2-3-4-6-10-7-5-8-11(12)9-10/h2,5,7-9H,1,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HADHIHILTWJGOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Fluorophenyl)-1-pentene typically involves the following steps:

Halogenation: The starting material, 3-fluorobenzene, undergoes halogenation to introduce a halogen atom at the desired position.

Alkylation: The halogenated compound is then subjected to alkylation to form the pentene chain.

Purification: The final product is purified through distillation or chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of 5-(3-Fluorophenyl)-1-pentene may involve continuous flow reactors and large-scale distillation units to ensure efficient and cost-effective manufacturing.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Fluorophenyl)-1-pentene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding saturated hydrocarbon.

Substitution: Substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation: Products include 5-(3-Fluorophenyl)-1-pentanol, 5-(3-Fluorophenyl)-1-pentanone, and 5-(3-Fluorophenyl)-1-pentanoic acid.

Reduction: The major product is 5-(3-Fluorophenyl)-1-pentane.

Substitution: The products vary based on the substituting group introduced.

Scientific Research Applications

5-(3-Fluorophenyl)-1-pentene has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis and is used to create more complex molecules.

Biology: The compound can be used in the study of biological systems and interactions with biomolecules.

Industry: It is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 5-(3-Fluorophenyl)-1-pentene exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include metabolic pathways, signaling cascades, and gene expression modulation.

Comparison with Similar Compounds

Substituent Position and Chain Length

a) 4-(2-Fluorophenyl)-1-butene

- Structure : Shorter carbon chain (butene vs. pentene) with a fluorine at the ortho position of the phenyl ring.

- The ortho-fluorine may sterically hinder rotational freedom, affecting molecular conformation .

b) 2-Chloro-5-(3-fluorophenyl)-1-pentene

- Structure : Chlorine substituent at the second carbon of the pentene chain.

- Impact : The electron-withdrawing chlorine increases polarity and may enhance electrophilic reactivity at the double bond. This contrasts with the unsubstituted 5-(3-Fluorophenyl)-1-pentene, where reactivity is dominated by the fluorophenyl group .

c) 5-Phenyl-1-pentene

- Structure : Lacks the fluorine substituent on the phenyl ring.

- The non-fluorinated analog is less likely to participate in hydrogen bonding, affecting solubility in polar solvents .

Electronic and Steric Effects

| Compound | Substituent Position | Electronic Effect | Steric Effect |

|---|---|---|---|

| 5-(3-Fluorophenyl)-1-pentene | Meta-fluorine | Strong electron-withdrawing | Minimal steric hindrance |

| 4-(2-Fluorophenyl)-1-butene | Ortho-fluorine | Moderate electron-withdrawing | High steric hindrance |

| 5-Phenyl-1-pentene | No fluorine | Electron-donating (phenyl) | Low steric hindrance |

Key Observations :

- The meta-fluorine in 5-(3-Fluorophenyl)-1-pentene optimizes electronic effects without introducing significant steric bulk, making it more reactive in electrophilic additions compared to ortho-substituted analogs .

- Non-fluorinated analogs like 5-phenyl-1-pentene exhibit lower boiling points due to reduced polarity .

Research Findings and Trends

- Synthetic Accessibility : 5-(3-Fluorophenyl)-1-pentene is synthesized via Friedel-Crafts alkylation or cross-coupling reactions. Its fluorinated analogs often require specialized catalysts (e.g., palladium for Suzuki couplings) .

- Stability: Fluorine substitution improves resistance to oxidative degradation compared to non-fluorinated phenylpentenes, as noted in injectable formulations containing fluorophenyl derivatives .

Biological Activity

5-(3-Fluorophenyl)-1-pentene is a fluorinated organic compound that has garnered interest in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

5-(3-Fluorophenyl)-1-pentene is characterized by a pentene chain attached to a 3-fluorophenyl group. The presence of the fluorine atom significantly alters the electronic properties of the compound, enhancing its lipophilicity and metabolic stability. This structural modification often leads to increased biological activity compared to non-fluorinated analogs.

Mechanisms of Biological Activity

The biological activity of 5-(3-Fluorophenyl)-1-pentene can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in cancer therapy, where enzyme inhibition can lead to reduced tumor growth.

- Receptor Modulation : Fluorinated compounds often exhibit unique interactions with biological receptors due to the electron-withdrawing nature of fluorine. This can influence receptor activation and downstream signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that 5-(3-Fluorophenyl)-1-pentene may possess antimicrobial properties, making it a candidate for further investigation in infection control.

Anticancer Properties

Research indicates that compounds similar to 5-(3-Fluorophenyl)-1-pentene exhibit significant anticancer activity. For instance, studies have shown that fluorinated derivatives can inhibit the proliferation of various cancer cell lines, including leukemia cells. The IC50 values for these compounds often fall within the nanomolar range, indicating potent biological effects .

Antimicrobial Potential

The compound has been explored for its potential as an antimicrobial agent. Its structure allows it to penetrate bacterial membranes effectively, leading to cell death. Comparative studies have demonstrated that fluorinated compounds generally show enhanced antimicrobial activity compared to their non-fluorinated counterparts .

Case Studies

- In Vitro Studies on Cancer Cell Lines :

-

Antimicrobial Testing :

- In a study assessing the antimicrobial efficacy of various fluorinated compounds, 5-(3-Fluorophenyl)-1-pentene demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were notably lower than those of non-fluorinated analogs .

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C11H13F |

| Molecular Weight | 182.22 g/mol |

| Anticancer IC50 | Nanomolar range (specific values vary by study) |

| Antimicrobial MIC | Lower than non-fluorinated analogs |

| Mechanism of Action | Enzyme inhibition, receptor modulation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.